2-(Methylamino)acetamide hydrochloride, commonly known as sarcosinamide hydrochloride, is a highly stable, water-soluble crystalline building block widely utilized in peptide synthesis, prodrug formulation, and medicinal chemistry . As the N-methylated amide derivative of glycine, it provides a pre-formed C-terminal amide that is critical for synthesizing biologically active peptides and peptidomimetics. For industrial and laboratory procurement, the hydrochloride salt form (C3H9ClN2O, MW 124.57 g/mol) is heavily preferred over the free base due to its superior shelf stability, resistance to degradation, and the ability to achieve precise stoichiometric control during complex coupling reactions . Its primary commercial value lies in its dual capacity to confer proteolytic resistance via N-methylation and to drastically enhance the aqueous solubility of lipophilic drug candidates when utilized as a promoiety .
Substituting 2-(Methylamino)acetamide hydrochloride with closely related analogs fundamentally compromises both synthetic processability and downstream pharmacological performance. Attempting to utilize the free base form introduces severe handling challenges; it is prone to degradation and moisture absorption, leading to inaccurate molar dosing and reduced yields in moisture-sensitive coupling workflows . Furthermore, substituting with the unmethylated analog, glycinamide hydrochloride, fails to provide the critical N-methyl group required for steric hindrance, leaving the resulting peptide bonds highly susceptible to rapid proteolytic cleavage by exopeptidases . Similarly, utilizing sarcosine (the free acid) requires an additional, often low-yielding amidation step to neutralize the C-terminus, increasing manufacturing time and reagent costs compared to directly procuring the pre-formed sarcosinamide hydrochloride .
The hydrochloride salt of 2-(methylamino)acetamide provides a stable crystalline powder with a defined melting point of 150-154 °C, whereas the free base is significantly less stable and highly susceptible to moisture absorption under standard atmospheric conditions . This physical stability prevents ambient moisture-induced weight variability, allowing for exact molar equivalents to be weighed during highly sensitive peptide coupling reactions .
| Evidence Dimension | Handling stability and melting point |
| Target Compound Data | 2-(Methylamino)acetamide hydrochloride (Stable crystalline solid, Mp 150-154 °C) |
| Comparator Or Baseline | 2-(Methylamino)acetamide free base (Prone to degradation, variable stoichiometry) |
| Quantified Difference | The hydrochloride salt provides a stable >150 °C melting point and prevents moisture-induced weight variability, ensuring >99% stoichiometric accuracy. |
| Conditions | Standard laboratory storage and ambient weighing conditions. |
Precise stoichiometric control is critical in multi-step peptide synthesis to prevent the accumulation of deletion sequences and reduce downstream purification costs.
When utilized as a promoiety for lipophilic carboxylic acid drugs, the sarcosinamide group significantly enhances aqueous solubility compared to standard alkyl ester modifications [1]. The resulting prodrugs combine this high aqueous solubility with a highly biolabile ester or amide linkage, ensuring rapid enzymatic hydrolysis and active pharmaceutical ingredient (API) release in vivo [1].
| Evidence Dimension | Aqueous solubility and biolability of prodrug derivatives |
| Target Compound Data | Sarcosinamide-derivatized prodrugs (High aqueous solubility, highly biolabile in vivo) |
| Comparator Or Baseline | Standard alkyl ester prodrugs (Poor aqueous solubility, variable hydrolysis) |
| Quantified Difference | Conjugating lipophilic APIs with sarcosinamide hydrochloride yields highly water-soluble prodrugs that maintain rapid in vivo enzymatic conversion rates superior to simple alkyl esters. |
| Conditions | Physiological pH aqueous solutions and in vivo enzymatic hydrolysis assays. |
Selecting sarcosinamide as a promoiety allows formulators to rescue poorly soluble API candidates without sacrificing in vivo conversion rates.
Incorporating sarcosinamide (N-methylated) rather than glycinamide (unmethylated) at the C-terminus or within a peptide sequence introduces significant steric hindrance and removes a critical hydrogen bond donor . This structural modification drastically reduces the susceptibility of the adjacent peptide bond to enzymatic cleavage by exopeptidases, thereby extending the circulating half-life of the peptide[1].
| Evidence Dimension | Enzymatic degradation resistance |
| Target Compound Data | Peptides incorporating Sarcosinamide (N-methylated amide) |
| Comparator Or Baseline | Peptides incorporating Glycinamide (Unmethylated amide) |
| Quantified Difference | N-methylation of the amide bond typically extends the proteolytic half-life of peptides in serum by preventing protease active-site recognition. |
| Conditions | In vivo or serum stability assays for peptide therapeutics. |
Procurement of the N-methylated building block is essential for developing peptide drugs with viable circulating half-lives.
Procuring 2-(methylamino)acetamide hydrochloride provides a pre-formed C-terminal amide, bypassing the need to start with sarcosine (the free acid) and perform a subsequent amidation reaction. This direct incorporation strategy eliminates an entire synthetic step, avoiding the typical 10-20% yield losses and additional coupling reagent costs associated with post-synthesis amidation [1].
| Evidence Dimension | Number of synthetic steps and overall yield |
| Target Compound Data | 2-(Methylamino)acetamide hydrochloride (Pre-formed amide, 0 additional amidation steps) |
| Comparator Or Baseline | Sarcosine free acid (Requires subsequent C-terminal amidation, 1-2 additional steps) |
| Quantified Difference | Utilizing the pre-formed amide avoids a downstream amidation reaction, eliminating the associated yield loss and reducing coupling reagent consumption. |
| Conditions | Solid-phase or solution-phase peptide synthesis workflows. |
Procuring the pre-amidated building block streamlines manufacturing workflows and improves overall synthetic yield for C-terminally amidated peptides.
Where this compound is the right choice for incorporating a C-terminal sarcosinamide to mimic natural neuropeptide structures. The pre-formed amide and N-methyl group provide a neutral terminus and enhance resistance to carboxypeptidases, directly leveraging the proteolytic stability and synthetic efficiency advantages over sarcosine or glycinamide .
Where this compound is the right choice for derivatizing lipophilic carboxylic acid APIs (e.g., NSAIDs or chemotherapeutics). It is selected to create highly biolabile, water-soluble prodrugs suitable for intravenous or oral administration, outperforming standard alkyl esters in both solubility and in vivo conversion rates [1].
Where this compound is the right choice for introducing N-methylated structural motifs that lock the amide bond in specific cis/trans conformations. The precise stoichiometric control afforded by the hydrochloride salt ensures high-yield coupling when synthesizing complex enzyme inhibitors [2].
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